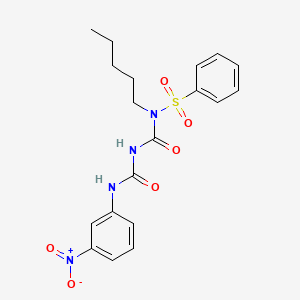
N-(((3-nitrophenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with multiple functional groups, including nitrophenyl, carbamoyl, and benzenesulfonamide. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and chains. The nitrophenyl and benzenesulfonamide groups are likely part of aromatic ring structures, which could contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Properties such as solubility, melting point, and boiling point could be influenced by factors such as the size and shape of the molecule, the presence of polar or charged groups, and the specific arrangement of the functional groups .Applications De Recherche Scientifique
Photoremovable Protecting Groups
- Chemical Coupling for Alcohol Protection: Derivatives of this chemical class, such as N-Methyl-N-(o-nitrophenyl)carbamates, have been explored for their utility as photoremovable protecting groups for alcohols. These compounds offer a straightforward incorporation through chemical coupling and allow for clean deprotection under photolysis in protic solvents, showcasing their potential in synthetic chemistry applications (Loudwig & Goeldner, 2001).
Synthesis of Reactive Precursors
- Reactive Precursors for Thiopurine Analogues: The synthesis of N-[(5-Cyano-2-oxoimidazolidin-4-yl)-iminomethyl]-p-toluensulfonamide as a reactive precursor to novel thiopurine analogues highlights the compound's role in medicinal chemistry. This example demonstrates its application in creating targeted molecules for potential therapeutic use (Abdel-Sattar S. Hamad & H. Derbala, 2001).
Hydrogen Bonding and Molecular Structure
- Hydrogen Bonding in Molecular Chains: The structural analysis of derivatives like 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide reveals that they are stabilized by extensive intra- and intermolecular hydrogen bonds. These bonds form chains of molecules and demonstrate the potential for medicinal applications, underscoring the importance of these compounds in developing new drugs (W. Siddiqui et al., 2008).
Electropolymerization and Electrochromic Films
- Electropolymerization into Electrochromic Films: Compounds with a tri-carbazole structure have been synthesized and electropolymerized into polymer films exhibiting reversible electrochemical oxidation and significant electrochromic behavior. This application demonstrates the material science potential of these derivatives, particularly in creating smart materials and sensors (S. Hsiao & Shu-Wei Lin, 2016).
Mechanistic Insights and Biological Activity
- Mechanistic Insights and Biological Applications: Studies on derivatives like N-nitro-N-substituted carbamoyl-2,4,6-trichloroaniline have shown their potential in regulating plant growth and herbicidal activity. Such findings indicate the broader biological applications of these compounds beyond their chemical properties, offering insights into their role in agriculture and plant science (Li Shui-qing, 2006).
Orientations Futures
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-[(3-nitrophenyl)carbamoyl]-1-pentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-2-3-7-13-22(30(28,29)17-11-5-4-6-12-17)19(25)21-18(24)20-15-9-8-10-16(14-15)23(26)27/h4-6,8-12,14H,2-3,7,13H2,1H3,(H2,20,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNXRSHTSHNSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C(=O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

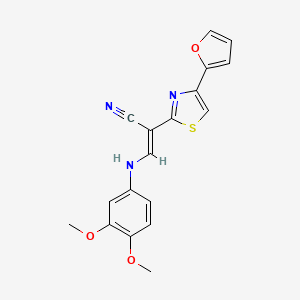

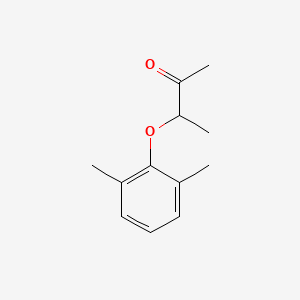

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2799870.png)

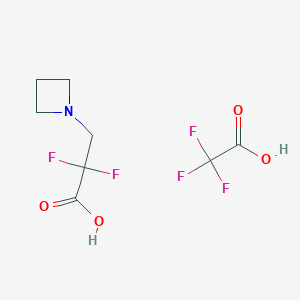
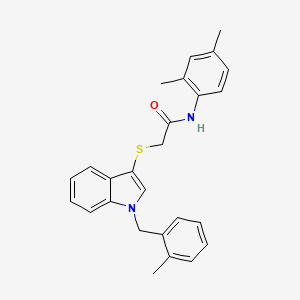
![9-((4-(3-(4-methoxyphenyl)propanoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2799879.png)
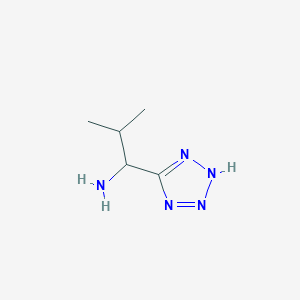

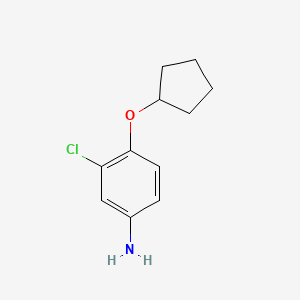
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2799885.png)
![8-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B2799886.png)